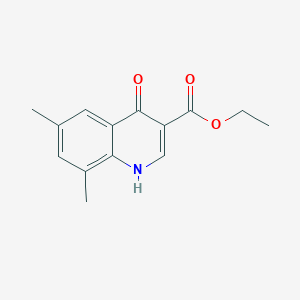

Ethyl 4-hydroxy-6,8-dimethylquinoline-3-carboxylate

Description

Structural Overview and Nomenclature

This compound exhibits a complex molecular architecture that reflects the sophisticated nature of modern quinoline derivative chemistry. The compound possesses a molecular formula of C14H15NO3 with a molecular weight of 245.27 grams per mole, establishing it as a mid-sized organic molecule within the quinoline family. The International Union of Pure and Applied Chemistry has designated multiple acceptable names for this compound, including ethyl 6,8-dimethyl-4-oxo-1H-quinoline-3-carboxylate, which reflects the tautomeric nature of the 4-hydroxy functionality. This tautomerism between the 4-hydroxy and 4-oxo forms represents a fundamental characteristic of many quinoline derivatives and significantly influences their chemical reactivity and biological properties.

The structural framework of this compound can be systematically analyzed through its constituent components and substitution patterns. The quinoline ring system serves as the central heterocyclic core, consisting of a benzene ring fused to a pyridine ring, which provides the foundational aromatic character essential for the compound's stability and reactivity. The presence of methyl groups at positions 6 and 8 on the quinoline ring creates a specific substitution pattern that influences both the electronic properties and steric characteristics of the molecule. These methyl substituents are strategically positioned to avoid direct conjugation with the nitrogen atom, thereby maintaining the aromatic character while providing subtle electronic modulation through hyperconjugation effects.

The carboxylate ester functionality at position 3 represents a crucial structural element that significantly impacts the compound's chemical behavior and potential applications. This ethyl ester group provides both hydrophobic character through the ethyl moiety and potential sites for further chemical modification through standard ester transformations such as hydrolysis, transesterification, or reduction reactions. The positioning of this ester group adjacent to the 4-hydroxy functionality creates opportunities for intramolecular interactions that may influence the compound's conformational preferences and reactivity patterns.

The nomenclature system for this compound reflects the systematic approach to naming complex heterocyclic compounds developed by international chemical organizations. The primary International Union of Pure and Applied Chemistry name this compound follows the established convention of identifying the parent quinoline system first, followed by substituent identification in numerical order according to ring position. Alternative nomenclature systems recognize the tautomeric relationship between the hydroxy and oxo forms, leading to the equally valid designation ethyl 6,8-dimethyl-4-oxo-1H-quinoline-3-carboxylate.

The International Chemical Identifier system provides a standardized method for representing the compound's structure through both the International Chemical Identifier string and its corresponding key. The International Chemical Identifier for this compound is InChI=1S/C14H15NO3/c1-4-18-14(17)11-7-15-12-9(3)5-8(2)6-10(12)13(11)16/h5-7H,4H2,1-3H3,(H,15,16), which encodes the complete connectivity and hydrogen distribution within the molecule. This systematic representation enables unambiguous identification of the compound across different chemical databases and facilitates computational analysis of its structural properties.

Historical Context in Quinoline Derivative Research

The historical development of quinoline derivative research provides essential context for understanding the significance of this compound within the broader landscape of heterocyclic chemistry. Quinoline itself was first discovered and isolated in 1834 by German chemist Friedlieb Ferdinand Runge from coal tar, who initially named the compound leukol, meaning white oil in Greek. This seminal discovery marked the beginning of systematic investigation into nitrogen-containing heterocyclic compounds and established quinoline as a fundamental structural motif in organic chemistry. Runge's isolation of quinoline from coal tar represented a significant advancement in natural product chemistry and provided the foundation for subsequent synthetic efforts aimed at preparing quinoline derivatives with enhanced properties and applications.

The early period of quinoline research was characterized by efforts to understand the structural relationship between quinoline and other known alkaloids, particularly quinine, which had been recognized for its antimalarial properties. In 1842, French chemist Charles Gerhardt obtained a similar compound through the dry distillation of quinine, strychnine, and cinchonine with potassium hydroxide, which he termed Chinoilin or Chinolein. Initially, Runge's and Gerhardt's compounds appeared to be distinct isomers due to their different chemical behaviors, but German chemist August Hoffmann eventually recognized that these differences were due to the presence of contaminants rather than fundamental structural differences. This clarification established quinoline as a single, well-defined chemical entity and paved the way for systematic synthetic approaches to quinoline derivative preparation.

The development of synthetic methodologies for quinoline derivatives underwent significant advancement throughout the late nineteenth and early twentieth centuries. The Skraup synthesis, described in the 1880s, provided the first reliable method for laboratory-scale preparation of quinoline through the thermal cyclization of aniline with acrolein in the presence of sulfuric acid and glycerol. This breakthrough enabled systematic investigation of quinoline chemistry and facilitated the preparation of numerous substituted quinoline derivatives. Subsequently, the Friedlander synthesis, developed in 1882, offered an alternative approach through the condensation of 2-aminobenzaldehydes with ketones, providing access to differently substituted quinoline systems.

The Conrad-Limpach synthetic approach emerged as another significant methodology for quinoline derivative preparation, particularly relevant to compounds like this compound. This method employs aniline derivatives condensed with beta-ketoesters under suitable reaction conditions to form 4-hydroxyquinolines through Schiff base intermediates. The Conrad-Limpach approach proved particularly valuable for synthesizing 4-hydroxyquinoline derivatives, which represent an important subclass of quinoline compounds with diverse biological activities. The thermal cyclization step, typically conducted at temperatures around 250 degrees Celsius, represents the rate-determining step in this synthetic sequence and requires careful optimization to achieve satisfactory yields while avoiding decomposition of sensitive functional groups.

The twentieth century witnessed remarkable expansion in quinoline derivative research, driven primarily by the discovery of their significant biological activities. The development of chloroquine and other antimalarial quinoline derivatives during World War II demonstrated the therapeutic potential of this chemical class and stimulated intensive research into structure-activity relationships. This period saw the emergence of systematic approaches to quinoline modification, including the development of fluoroquinolone antibiotics beginning in the 1960s, which revolutionized the treatment of bacterial infections and established quinolines as one of the most important classes of pharmaceutical agents.

The synthesis of specific 4-hydroxyquinoline-3-carboxylate derivatives, including this compound, represents a more recent development in quinoline chemistry research. These compounds have attracted attention due to their potential applications as synthetic intermediates and their demonstrated biological activities. The strategic positioning of functional groups in these molecules, particularly the combination of hydroxy, carboxylate, and methyl substituents, provides opportunities for selective chemical modifications and enables the preparation of diverse structural analogues for biological evaluation. Recent synthetic methodologies have focused on developing efficient routes to these compounds while maintaining high selectivity and yield, reflecting the continued importance of quinoline derivatives in contemporary medicinal chemistry research.

Properties

IUPAC Name |

ethyl 6,8-dimethyl-4-oxo-1H-quinoline-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO3/c1-4-18-14(17)11-7-15-12-9(3)5-8(2)6-10(12)13(11)16/h5-7H,4H2,1-3H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKBJMLWAUZEZSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CNC2=C(C=C(C=C2C1=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20345905 | |

| Record name | ethyl 4-hydroxy-6,8-dimethylquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20345905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77156-77-5 | |

| Record name | ethyl 4-hydroxy-6,8-dimethylquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20345905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Classical Condensation Method Using Anthranilic Acid Derivatives

One of the most common approaches to synthesize ethyl quinoline carboxylates involves the condensation of anthranilic acid derivatives with β-ketoesters such as ethyl acetoacetate. This method is adaptable to produce substituted quinolines including 4-hydroxy and methyl-substituted derivatives.

- Starting Materials: Anthranilic acid derivative (with methyl groups at positions 6 and 8), ethyl acetoacetate

- Catalyst: Acid catalyst such as p-toluenesulfonic acid

- Solvent: Ethanol or other suitable solvents

- Conditions: Reflux under acidic conditions

The reaction proceeds via initial formation of an imine intermediate followed by cyclization and aromatization to yield the quinoline core with the desired substituents.

- The presence of methyl groups at positions 6 and 8 on the anthranilic acid precursor directs substitution.

- The hydroxy group at position 4 arises from tautomerization or oxidation states during the cyclization.

- The ester group at position 3 is introduced from the ethyl acetoacetate.

- Straightforward and scalable

- Uses readily available starting materials

- Allows for substitution pattern control by modifying anthranilic acid derivatives

- Requires careful control of reaction conditions to avoid side products

- Purification may require recrystallization or chromatography

Domino Synthesis via Arylmethyl Azides

Recent advances have introduced domino or cascade processes for the synthesis of quinoline-3-carboxylate esters, including hydroxy and methyl-substituted derivatives.

- Synthesis starts from benzylic azides prepared from benzyl alcohol derivatives via halogenation (e.g., with PBr3) followed by azidation using sodium azide.

- The benzylic azides undergo a domino cyclization process under appropriate conditions to form quinoline-3-carboxylic acid ethyl esters.

- This method allows for the introduction of various substituents on the aromatic ring, including methyl groups at positions 6 and 8.

- Benzyl alcohol derivatives are converted to benzylic bromides using phosphorus tribromide.

- Subsequent reaction with sodium azide in DMSO at low temperature gives the benzylic azides.

- The azides are then subjected to a domino cyclization reaction, often involving heating and catalytic conditions, to yield the quinoline ester.

- Yields for benzylic azides range from 52% to 99%, depending on substituents.

- Characterization by NMR and HRMS confirms the structure of intermediates and final products.

- This method provides an alternative to classical condensation with potential for diverse functionalization.

Industrial and Scale-Up Considerations

In industrial settings, the synthesis of ethyl 4-hydroxy-6,8-dimethylquinoline-3-carboxylate may involve:

- Use of continuous flow reactors to improve reaction control and yield.

- Optimization of catalyst loading and solvent systems to enhance purity.

- Advanced purification techniques such as recrystallization and chromatographic methods to meet pharmaceutical or research-grade standards.

Preparation Data Table: Stock Solution Preparation (For Reference)

| Amount of Compound (mg) | Volume for 1 mM Solution (mL) | Volume for 5 mM Solution (mL) | Volume for 10 mM Solution (mL) |

|---|---|---|---|

| 1 | 4.0771 | 0.8154 | 0.4077 |

| 5 | 20.3857 | 4.0771 | 2.0386 |

| 10 | 40.7714 | 8.1543 | 4.0771 |

Note: These volumes are calculated based on the molecular weight of this compound and are useful for preparing stock solutions for biological or chemical assays.

Summary of Key Research Findings

| Aspect | Details |

|---|---|

| Starting Materials | Anthranilic acid derivatives, ethyl acetoacetate, benzylic alcohol derivatives |

| Catalysts | p-Toluenesulfonic acid (acid catalyst), possibly others in domino processes |

| Solvents | Ethanol, dichloromethane, DMSO, tetrahydrofuran, toluene |

| Reaction Conditions | Reflux for condensation; 0°C to room temperature for azidation; heating for domino cyclization |

| Yields | Typically high (75-99%) for azide intermediates; overall yields depend on purification |

| Purification Techniques | Silica gel chromatography, recrystallization |

| Characterization Methods | 1H and 13C NMR, IR spectroscopy, HRMS |

| Safety Notes | Complete removal of halogenated solvents before azidation step; careful handling of azides |

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-hydroxy-6,8-dimethylquinoline-3-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinoline derivatives with different functional groups.

Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce various substituents onto the quinoline ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline-2,4-diones, while reduction can produce dihydroquinoline derivatives. Substitution reactions can result in a wide range of functionalized quinoline compounds .

Scientific Research Applications

Ethyl 4-hydroxy-6,8-dimethylquinoline-3-carboxylate has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.

Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use as a lead compound for drug development, particularly in the treatment of infectious diseases and cancer.

Industry: It is used in the development of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of ethyl 4-hydroxy-6,8-dimethylquinoline-3-carboxylate involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or interfere with cellular processes, leading to its observed biological effects. For example, it could inhibit bacterial enzymes, thereby exhibiting antimicrobial activity. The exact molecular pathways and targets are subjects of ongoing research .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substitution at Position 4: Hydroxy vs. Chloro

Ethyl 4-chloro-6,8-dimethylquinoline-3-carboxylate (CAS: 31602-09-2)

- Molecular Formula: C₁₄H₁₄ClNO₂

- Key Differences :

- Replaces the hydroxyl group at position 4 with chlorine, enhancing electrophilicity and reactivity in nucleophilic substitution reactions .

- Higher molecular weight (279.73 g/mol) due to chlorine substitution.

- Chlorine’s electron-withdrawing nature reduces solubility in polar solvents compared to the hydroxyl analog .

Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate (CAS: 35975-57-6)

- Molecular Formula: C₁₂H₁₀BrNO₃

- Bromine’s larger atomic radius introduces steric hindrance, affecting binding to biological targets .

Positional Isomerism of Methyl Groups

Ethyl 4-hydroxy-7,8-dimethylquinoline-3-carboxylate (CAS: 53164-33-3)

- Molecular Formula: C₁₄H₁₅NO₃

- Key Differences: Methyl groups at positions 7 and 8 instead of 6 and 7.

Alkoxy vs. Alkyl Substitutions

Buquinolate (Ethyl 4-hydroxy-6,7-diisobutoxyquinoline-3-carboxylate; CAS: 5486-03-3)

Heterocyclic Analogs

Ethyl 4-hydroxy-6,8-dimethoxy-1,7-naphthyridine-3-carboxylate

- Key Differences: Naphthyridine core instead of quinoline, altering π-electron conjugation and binding affinity .

Biological Activity

Ethyl 4-hydroxy-6,8-dimethylquinoline-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Properties

This compound features a quinoline core structure, which is known for its ability to interact with various biological targets. The presence of hydroxyl and carboxyl functional groups enhances its reactivity and solubility in biological systems. Its molecular formula is , with a molecular weight of approximately 219.24 g/mol.

The biological activity of this compound primarily stems from its ability to intercalate with DNA and inhibit specific enzymes. This interaction can disrupt cellular processes leading to cell death, particularly in cancer cells. The compound has been shown to inhibit certain kinases and phosphatases, which are crucial for cell signaling pathways involved in proliferation and survival .

Anticancer Activity

Numerous studies have highlighted the anticancer potential of quinoline derivatives, including this compound. Research indicates that it induces apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) through mechanisms involving DNA damage and cell cycle arrest .

Table 1: Summary of Anticancer Activity Studies

| Study Reference | Cell Line | IC50 Value (µM) | Mechanism |

|---|---|---|---|

| MCF-7 | 15 | Apoptosis induction | |

| HeLa | 10 | DNA intercalation |

Antimicrobial Activity

This compound exhibits antimicrobial properties against various pathogens. Studies have reported effective inhibition of Gram-positive and Gram-negative bacteria, suggesting its potential as an antibacterial agent .

Table 2: Antimicrobial Efficacy

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

Antioxidant Properties

The compound also demonstrates antioxidant activity, which is crucial for mitigating oxidative stress-related diseases. It has been shown to scavenge free radicals effectively, thereby protecting cells from oxidative damage .

Case Studies

- Anticancer Mechanism : A study published in the Journal of Medicinal Chemistry demonstrated that this compound caused significant apoptosis in MCF-7 cells through the activation of caspase pathways. The study reported an IC50 value of 15 µM, indicating potent activity against breast cancer cells .

- Antimicrobial Effectiveness : In a comparative study on various quinoline derivatives, this compound was found to possess superior antimicrobial activity against both Staphylococcus aureus and Escherichia coli compared to standard antibiotics .

Q & A

Q. Table 1: Comparison of Synthetic Methods

| Method | Yield (%) | Key Conditions | Reference |

|---|---|---|---|

| Cyclocondensation | 65-75 | DMF, 120°C, 12 h | |

| Microwave-Assisted | 80-85 | 150°C, 30 min, solvent-free |

Advanced: How can researchers resolve discrepancies in crystallographic data during structural refinement?

Methodological Answer:

Discrepancies often arise from disordered atoms, twinning, or incorrect space group assignments. To address these:

Software Tools : Use SHELXL for iterative refinement, leveraging its robust handling of anisotropic displacement parameters .

Validation Metrics : Apply R-factor convergence criteria and check for outliers in the difference electron density map .

Conformational Analysis : Apply Cremer-Pople parameters to quantify ring puckering and resolve ambiguities in non-planar quinoline systems .

Q. Example Workflow :

- Refine initial model with SHELXL .

- Validate using PLATON (e.g., ADDSYM for symmetry checks) .

- Analyze puckering amplitudes using Cremer-Pople coordinates for non-planar rings .

Basic: What spectroscopic techniques are employed for characterizing this compound?

Methodological Answer:

NMR Spectroscopy :

IR Spectroscopy :

- Confirm hydroxyl (3200-3500 cm⁻¹) and ester C=O (1700-1750 cm⁻¹) groups .

Mass Spectrometry :

Advanced: What computational methods assist in conformational analysis of the quinoline ring system?

Methodological Answer:

Molecular Mechanics : Use Merck Molecular Force Field (MMFF) to model steric effects of 6,8-dimethyl groups.

Density Functional Theory (DFT) :

- Optimize geometry at B3LYP/6-31G(d) level to predict electronic transitions and vibrational spectra .

Cremer-Pople Parameters : Quantify out-of-plane puckering (e.g., for lactam rings) to assess non-planarity .

Q. Table 2: Key Computational Parameters

| Parameter | Value (Å) | Significance |

|---|---|---|

| Puckering Amplitude (q) | 0.25 | Indicates moderate puckering |

| Phase Angle (θ) | 120° | Symmetry of distortion |

Basic: How is the purity of the compound assessed in academic research?

Methodological Answer:

HPLC : Use C18 columns with UV detection (λ = 254 nm) and mobile phase (acetonitrile:water, 70:30) .

Melting Point Analysis : Compare observed m.p. (~215-220°C) with literature values .

Elemental Analysis : Verify C, H, N content within ±0.3% of theoretical values .

Advanced: How can reaction conditions be optimized to synthesize bioactive derivatives?

Methodological Answer:

Structure-Activity Relationship (SAR) : Modify substituents at positions 4 (hydroxyl) and 3 (ester) to enhance bioactivity .

Microwave Synthesis : Reduce reaction time (30 min vs. 12 h) and improve yields (85% vs. 65%) using controlled dielectric heating .

Solvent Screening : Test polar aprotic solvents (DMF, DMSO) for solubility and reaction efficiency .

Q. Example Modification :

- Replace ethyl ester with amide groups to improve pharmacokinetic properties .

Advanced: How do researchers validate crystallographic models for publication?

Methodological Answer:

CheckCIF/PLATON : Validate bond lengths, angles, and R-factor consistency .

ORTEP-III : Generate thermal ellipsoid plots to visualize atomic displacement .

Twinned Data Analysis : Use SHELXL to refine twin laws and partition overlapping reflections .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.